Cas no 320580-88-9 (tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate)
![tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate structure](https://ja.kuujia.com/scimg/cas/320580-88-9x500.png)
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl (2-(isopropylamino)ethyl)carbamate
- Carbamic acid,N-[2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- tert-butyl 2-(isopropylamino)ethylcarbamate
- tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate
- N1-tert-butoxycarbonyl-N2-iso-propyl-1,2-ethanediamine
- N-[2-[(1-methylethyl)amino]ethyl]carbamic acid tert-butyl ester
- tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate
- CS-0309306
- (2-isopropylamino-ethyl)-carbamic acid tert-butyl ester
- DTXSID10587756
- tert-Butyl(2-(isopropylamino)ethyl)carbamate
- FT-0749222
- Carbamic acid, [2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [2-[(1-methylethyl)amino]ethyl]-, 1,1-dimethylethyl ester
- SCHEMBL1319912
- tert-Butyl {2-[(propan-2-yl)amino]ethyl}carbamate
- MFCD12828782
- AS-73603
- AKOS015899897
- KQKFEZDHBCMHMF-UHFFFAOYSA-N
- A821108
- EN300-1726425
- TERT-BUTYL N-[2-(ISOPROPYLAMINO)ETHYL]CARBAMATE
- 320580-88-9
- F12038
- VMA58088
-
- MDL: MFCD12828782
- インチ: InChI=1S/C10H22N2O2/c1-8(2)11-6-7-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13)
- InChIKey: KQKFEZDHBCMHMF-UHFFFAOYSA-N
- ほほえんだ: CC(NCCNC(OC(C)(C)C)=O)C
計算された属性
- せいみつぶんしりょう: 202.16800
- どういたいしつりょう: 202.168127949g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 7
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.4Ų
じっけんとくせい
- 密度みつど: 0.940
- ふってん: 289 ºC
- フラッシュポイント: 129 ºC
- PSA: 50.36000
- LogP: 2.29090
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate セキュリティ情報
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB460959-5g |
tert-Butyl 2-(isopropylamino)ethylcarbamate; . |
320580-88-9 | 5g |
€784.00 | 2025-02-21 | ||
eNovation Chemicals LLC | D285657-1g |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 97% | 1g |
$221 | 2024-05-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T859072-1g |
Tert-Butyl 2-(Isopropylamino)Ethylcarbamate |
320580-88-9 | ≥98% | 1g |
¥667.80 | 2022-08-31 | |
Chemenu | CM328660-1g |
tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate |
320580-88-9 | 95%+ | 1g |
$122 | 2021-08-18 | |
abcr | AB460959-1 g |
tert-Butyl 2-(isopropylamino)ethylcarbamate; . |
320580-88-9 | 1g |
€341.50 | 2023-07-18 | ||
Enamine | EN300-1726425-0.5g |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate |
320580-88-9 | 95% | 0.5g |
$148.0 | 2023-09-20 | |
Enamine | EN300-1726425-2.5g |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate |
320580-88-9 | 95% | 2.5g |
$307.0 | 2023-09-20 | |
Apollo Scientific | OR321462-500mg |
tert-Butyl (2-(isopropylamino)ethyl)carbamate |
320580-88-9 | 97% | 500mg |
£500.00 | 2023-08-31 | |
Enamine | EN300-1726425-0.05g |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate |
320580-88-9 | 95% | 0.05g |
$44.0 | 2023-09-20 | |
Enamine | EN300-1726425-0.1g |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate |
320580-88-9 | 95% | 0.1g |
$66.0 | 2023-09-20 |
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate 関連文献
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamateに関する追加情報
Professional Introduction to Compound with CAS No 320580-88-9 and Product Name: Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate
The compound with the CAS number 320580-88-9 and the product name Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and biochemical studies. The molecular structure of this compound incorporates a tert-butyl group, which is known for its steric hindrance effects, and an N-{2-[(propan-2-yl)amino]ethyl}carbamate moiety, which contributes to its reactivity and versatility in synthetic chemistry.
Recent research has highlighted the importance of carbamate derivatives in medicinal chemistry. Carbamates are widely recognized for their role as intermediates in the synthesis of various pharmaceuticals, including herbicides, fungicides, and even some therapeutic agents. The presence of the propan-2-yl amino group in the molecular structure of this compound suggests potential interactions with biological targets, making it a valuable candidate for further investigation in drug discovery. Studies have demonstrated that such modifications can enhance the bioavailability and binding affinity of molecules, which is crucial for developing effective treatments.
In the context of current scientific advancements, the compound Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate has been explored for its potential role in modulating enzymatic activities. The tert-butyl group, while providing steric bulk, can influence the conformational flexibility of the molecule, thereby affecting its interaction with enzymes. This property is particularly relevant in the design of enzyme inhibitors, where precise spatial orientation is critical for efficacy. Moreover, the carbamate functionality is known to participate in hydrogen bonding interactions, which can be leveraged to improve binding affinity to biological targets.
One of the most compelling aspects of this compound is its potential application in the development of novel agrochemicals. The structural features of Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate make it a promising candidate for use as a precursor in synthesizing compounds that exhibit herbicidal or fungicidal properties. Current research in agrochemicals is increasingly focused on developing environmentally friendly and sustainable alternatives to traditional pesticides. The unique chemical profile of this compound aligns well with these goals, as it offers a balance between efficacy and environmental safety.
Additionally, the compound has shown promise in preliminary studies related to its role as a chiral auxiliary in asymmetric synthesis. Chiral molecules are essential in pharmaceuticals because they often exist as enantiomers with distinct biological activities. The tert-butyl group can serve as an effective chiral center or handle during synthetic processes, facilitating the production of enantiomerically pure compounds. This capability is particularly valuable in drug development, where the pharmacological activity of a molecule can be significantly influenced by its stereochemistry.
The synthesis of Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate involves multi-step organic reactions that highlight its complexity and synthetic utility. The process typically begins with the formation of an intermediate carbamate ester followed by functionalization with an amine derivative containing a propan-2-yl group. This synthetic route underscores the versatility of carbamate chemistry and demonstrates how structural modifications can lead to novel compounds with tailored properties.
In conclusion, the compound with CAS number 320580-88-9 and product name Tert-butyl N-{2-[(propan-2-yl)amino]ethyl}carbamate represents a significant contribution to chemical and pharmaceutical research. Its unique structural features make it a valuable tool for various applications, including drug development, agrochemical synthesis, and asymmetric catalysis. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing both academic and industrial chemistry.
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